16alpha,17alpha-Epoxypregnenolone

描述

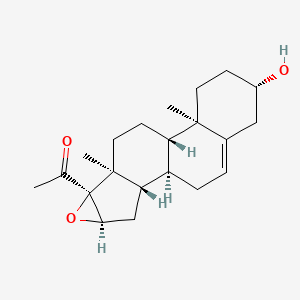

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVIXFCYKBWZPJ-XXHSLLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

974-23-2 | |

| Record name | 16α,17α-Epoxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=974-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000974232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-α,17-α-epoxy-3-β-hydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways of 16α,17α-Epoxypregnenolone

The production of 16α,17α-epoxypregnenolone is primarily achieved through semi-synthetic processes originating from natural products. These methods involve a series of chemical transformations to introduce the characteristic epoxy function at the 16 and 17 positions of the pregnane (B1235032) skeleton.

Synthesis from Diosgenin (B1670711) via Oxidation, Hydrolysis, Elimination, and Epoxidation

Diosgenin, a steroidal sapogenin extracted from plants of the Dioscorea genus, serves as a crucial starting material for the synthesis of many steroidal drugs, including 16α,17α-epoxypregnenolone. nih.gov The conversion process involves several key steps. Although direct synthesis pathways are complex, a common industrial practice involves the degradation of diosgenin to 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA). researchgate.net This transformation typically includes acetolysis to open the spiroketal side chain, followed by oxidation and hydrolysis. researchgate.net The resulting 16-DPA is then subjected to epoxidation to yield the target molecule.

Preparation from 16-Dehydropregnenolone Acetate

16-Dehydropregnenolone acetate (16-DPA) is a pivotal intermediate in the synthesis of 16α,17α-epoxypregnenolone. researchgate.netnih.gov The direct epoxidation of the double bond between carbons 16 and 17 of 16-DPA introduces the desired epoxide ring. This reaction is a critical step and various epoxidizing agents and conditions have been explored to optimize yield and stereoselectivity. The acetate group at the 3β-position is often retained during this step and can be hydrolyzed later if the free hydroxyl compound is required. nih.gov The synthesis of 16-DPA itself from diosgenin has been the subject of green chemistry initiatives, aiming to reduce the use of hazardous reagents like chromium and high temperatures. researchgate.net

Regioselective and Stereoselective Synthesis Methodologies

The formation of the α-epoxide in 16α,17α-epoxypregnenolone is a stereospecific process. The stereochemistry of the final product is crucial for its subsequent use in the synthesis of active pharmaceutical ingredients. Research in this area focuses on developing methods that selectively produce the α-epoxide over the β-isomer. nih.govnih.gov One patented method highlights a process that achieves high stereoselectivity by first reducing the 20-keto group of a 16-en-20-one steroid to a 20-hydroxyl group. google.com The presence of this allylic hydroxyl group directs the epoxidation reagent to the α-face of the steroid, resulting in the formation of a single stereoisomer of the epoxide. google.com This approach avoids the formation of unwanted stereoisomers and simplifies purification processes. google.com

Considerations for Industrial Scale Production

For any synthetic route to be commercially viable, considerations for industrial-scale production are paramount. This includes factors such as the cost and availability of starting materials, the efficiency and safety of the chemical reactions, and the ease of product isolation and purification. The use of solanidine, derived from potato glycoalkaloids, has been investigated as an alternative starting material to diosgenin for the production of 16-DPA, which could have implications for the industrial production of 16α,17α-epoxypregnenolone. researchgate.netarkat-usa.org Furthermore, the development of one-pot synthesis methods and the use of catalytic rather than stoichiometric reagents are key strategies to improve the industrial feasibility of these processes. researchgate.net A patented method for synthesizing a related compound, 16α,17α-epoxyprogesterone, emphasizes its mild reaction conditions, high yield, and suitability for industrial scale-up. google.com

Chemical Modification and Analog Synthesis

The chemical structure of 16α,17α-epoxypregnenolone provides a versatile platform for the synthesis of various derivatives. The oxirane ring and the ketone at C-20 are particularly amenable to modification, leading to the generation of novel compounds with potential therapeutic applications.

Formation of Oxime Derivatives (e.g., 16α,17α-epoxypregnenolone-20-oxime)

A notable derivatization of 16α,17α-epoxypregnenolone is the formation of its 20-oxime. spandidos-publications.com This is typically achieved by reacting the C-20 ketone with hydroxylamine (B1172632) or its salts. The resulting 16α,17α-epoxypregnenolone-20-oxime has been the subject of biological investigation. spandidos-publications.comnih.gov Studies have shown that this oxime derivative can inhibit the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide-treated macrophage cells. spandidos-publications.comresearcher.life The synthesis of this and other oxime derivatives is part of a broader effort to discover new anti-inflammatory agents. nih.gov

Introduction of Oxime Groups for Enhanced Biological Activity

The C20-carbonyl group of 16alpha,17alpha-Epoxypregnenolone can be readily converted into an oxime, a modification that has been shown to enhance the biological profile of the resulting steroid. Specifically, the derivative 16α,17α-epoxypregnenolone-20-oxime has been a subject of study for its anti-inflammatory properties. Research has demonstrated that this oxime derivative can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Further studies in RAW264.7 macrophage cells confirmed that it reduces the production of NO and interleukin-6 (IL-6). researchgate.net

The mechanism of this inhibitory action involves the suppression of c-Jun N-terminal kinase (JNK) phosphorylation. nih.gov These findings suggest that the introduction of a 20-oxime group is a viable strategy for developing novel iNOS inhibitors and potential therapeutics for neuroinflammation. nih.govresearchgate.net

Synthesis of Novel D-Seco-Pregnenes from 16α,17α-Epoxypregnenolone

Modification of the steroidal D-ring can lead to significant changes in molecular shape and biological function. While direct synthesis of D-seco-pregnenes from this compound is a complex transformation, related D-ring modifications have been achieved. Microbiological transformations of 16α,17α-epoxy-pregnenolone have been shown to yield D-homo-lactones, which are D-ring expanded structures and thus a type of D-seco steroid. nih.gov One such product identified is 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one , formed through a unique hydrogenation of the 5-ene double bond followed by ring expansion. nih.gov This demonstrates that the epoxypregnenolone skeleton can be enzymatically rearranged to produce novel D-seco analogues.

Synthesis of Pyrazoline Derivatives Fused at Positions 16,17

The epoxide ring of this compound is a key functional group for building new heterocyclic systems fused to the steroid's D-ring. Pyrazolines and pyrazoles, five-membered nitrogen-containing rings, are known for a wide range of pharmacological activities. google.com

Research has shown that the reaction of 16α,17α-epoxy-3β-hydroxy-5-pregnen-20-one with various hydrazines, such as 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, results in the formation of novel androsteno[17,16-d]pyrazoles . This reaction proceeds through the opening of the epoxide ring and subsequent cyclization with the hydrazine (B178648) to create a new pyrazole (B372694) ring fused at the C16 and C17 positions of the original steroid core. This strategy effectively transforms the pregnane side chain into a fused heterocyclic system, creating a new class of steroidal derivatives.

Functional Group Transfer Reactions (e.g., C21 functionalization)

Functionalization of the pregnane side chain is a common strategy to modulate activity. While direct C21 functionalization from this compound is not straightforward, modifications of the C20-carbonyl are well-documented. For instance, the C20-ketone can be stereoselectively reduced to a C20-hydroxyl group. A patented process describes the formation of 16α,17α-epoxy-20S-hydroxypregna-4-en-3-one , highlighting the accessibility of the C20 position for functional group transformation. This reduction is significant as the resulting hydroxyl group can direct subsequent reactions, such as epoxidation of the Δ16 double bond in related precursors. The ability to modify the C20 position is a crucial step in the synthesis of more complex corticosteroids.

Synthesis of Amino-Hydroxy-Oxopregnenes

The strained three-membered epoxide ring in this compound is susceptible to nucleophilic attack. This reactivity can be harnessed to introduce new functional groups across the C16 and C17 positions. The reaction with amines leads to the formation of amino-hydroxy derivatives. Specifically, the opening of the epoxide ring by an amine nucleophile yields 16β-amino-17α-hydroxy-20-oxopregnenes . This reaction establishes a trans-diaxial relationship between the incoming 16β-amino group and the 17α-hydroxy group, a common outcome for epoxide opening under nucleophilic conditions. This synthetic route provides access to a class of steroids with nitrogen incorporated into the D-ring region, significantly altering the molecule's polarity and potential for biological interactions.

Generation of 16α-Hydroxy-Lactones via Epoxide Opening

The transformation of the D-ring into a lactone (a cyclic ester) represents a significant structural modification. This compound can serve as a substrate for such transformations, particularly through microbial catalysis. The fungus Penicillium lanosocoeruleum has been shown to metabolize 16α,17α-epoxy-pregnenolone into four different 16α-hydroxy-lactones . nih.gov This conversion involves an initial opening of the epoxide to a diol, followed by a Baeyer-Villiger-type oxidation of the C20-ketone and subsequent cyclization to form the lactone ring. nih.gov The process is noted for occurring with retention of stereochemistry at the C16 position. nih.gov

| Starting Material | Key Transformation | Product Type | Example Product |

| 16α,17α-Epoxypregnenolone | Epoxide opening, Baeyer-Villiger oxidation | 16α-Hydroxy-lactone | 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one nih.gov |

Derivatives with Modified D-ring

The versatility of this compound as a starting material is evident in the variety of D-ring modified derivatives that can be synthesized. These modifications fundamentally alter the structure of the cyclopentanoperhydrophenanthrene nucleus.

Key examples of D-ring modifications include:

Fused Pyrazoles: As discussed, reaction with hydrazines yields androsteno[17,16-d]pyrazoles, incorporating a five-membered aromatic nitrogen heterocycle.

Fused Isoxazolines: In a related strategy, starting from the corresponding α,β-unsaturated ketone (16-dehydropregnenolone acetate), reaction with aldoximes can produce steroidal [16alpha,17alpha-d]-isoxazolines . This demonstrates a general approach to fusing five-membered heterocycles onto the D-ring.

D-Homo-Lactones: Enzymatic transformation leads to D-ring expansion, converting the five-membered D-ring into a six-membered lactone, creating D-homo-steroids. nih.gov

These derivatization strategies showcase how the reactivity of the D-ring and its substituents in this compound and related compounds can be exploited to generate a rich library of novel steroids with fused or expanded ring systems.

Biological Activities and Pharmacological Potential

Anti-inflammatory Effects

Scientific evidence suggests that 16alpha,17alpha-epoxypregnenolone-20-oxime exhibits significant anti-inflammatory activity by targeting several crucial components of the inflammatory response.

Overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions. Studies have shown that this compound-20-oxime can effectively inhibit the production of NO in immune cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.

In murine macrophage cells (RAW264.7), treatment with this compound-20-oxime resulted in a dose- and time-dependent reduction of LPS-induced NO production. spandidos-publications.comnih.gov Similarly, in BV-2 microglial cells, a cell line representing brain-resident immune cells, the compound significantly inhibited the increased NO production that occurs after LPS stimulation. nih.gov The inhibitory effect of the compound on NO production was found to be comparable to that of a known iNOS inhibitor, S-methylisothiourea sulfate (B86663) (SMT). nih.gov

The inhibition of NO production by this compound-20-oxime is directly linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation.

In both LPS-stimulated RAW264.7 macrophages and BV-2 microglial cells, treatment with this compound-20-oxime led to a marked decrease in the protein expression levels of iNOS. spandidos-publications.comnih.govnih.gov This demonstrates that the compound acts upstream of NO synthesis by targeting the expression of the iNOS gene and protein.

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases. Research has demonstrated that this compound-20-oxime can modulate the production of this key cytokine.

In LPS-stimulated RAW264.7 macrophage cells, the compound was shown to reduce the production of IL-6 in a dose- and time-dependent manner. spandidos-publications.comnih.gov However, it did not appear to affect the production of another pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), suggesting a degree of selectivity in its action. nih.gov

This compound-20-oxime has been shown to broadly counter the inflammatory effects induced by LPS in different immune cell types.

In RAW264.7 Macrophages: The compound effectively mitigates the inflammatory response by inhibiting the production of key inflammatory mediators like NO and IL-6, as well as suppressing iNOS expression. spandidos-publications.comnih.gov Furthermore, it was observed to decrease the phagocytic (cell-engulfing) activity of these macrophages when stimulated by LPS. spandidos-publications.com

In BV-2 Microglial Cells: These cells are the primary immune defenders in the central nervous system, and their over-activation contributes to neuroinflammation. This compound-20-oxime was found to significantly inhibit LPS-induced NO production and iNOS expression in these cells, suggesting it may have a role in addressing neuroinflammatory processes. nih.gov

| Cell Line | Cell Type | Observed Effects of this compound-20-oxime | Reference |

|---|---|---|---|

| RAW264.7 | Macrophage | Inhibited NO Production, Suppressed iNOS Expression, Reduced IL-6 Production, Decreased Phagocytosis | spandidos-publications.comnih.gov |

| BV-2 | Microglial | Inhibited NO Production, Suppressed iNOS Expression | nih.gov |

To understand the molecular mechanisms behind its anti-inflammatory effects, researchers have investigated the compound's impact on intracellular signaling pathways. A key finding is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) family.

In studies using both BV-2 and RAW264.7 cells, this compound-20-oxime was shown to significantly inhibit the phosphorylation (activation) of JNK that is induced by LPS. spandidos-publications.comnih.gov The activation of the JNK pathway is crucial for the transcription of many pro-inflammatory genes, so its inhibition is a significant mechanism for the compound's anti-inflammatory action. spandidos-publications.com In BV-2 cells, the compound did not affect the degradation of inhibitor kappa B (IκB)-α, another key inflammatory pathway, indicating a specific effect on the JNK pathway in these cells. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause cellular damage and contribute to inflammation. The anti-inflammatory profile of this compound-20-oxime also includes the ability to reduce oxidative stress.

| Molecular Target | Effect | Cell Line | Reference |

|---|---|---|---|

| JNK Phosphorylation | Inhibition | BV-2, RAW264.7 | spandidos-publications.comnih.gov |

| Cellular ROS Production | Suppression | RAW264.7 | spandidos-publications.comnih.gov |

Inhibition of Phagocytosis in Macrophages

Research has demonstrated that a derivative of this compound, specifically 16α, 17α-epoxypregnenolone-20-oxime (EPREGO), can inhibit the phagocytic activity of macrophages. spandidos-publications.com In studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), EPREGO was shown to reduce phagocytosis. spandidos-publications.com This anti-inflammatory effect suggests that the compound may play a role in modulating the innate immune response, where macrophages are key effector cells. spandidos-publications.com The inhibition of phagocytosis is one aspect of its broader anti-inflammatory profile. spandidos-publications.com

Modulation of Mitogen-Activated Protein Kinases (MAPK) Activation

The compound has been shown to exert its effects by modulating crucial intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. spandidos-publications.com MAPKs are a family of protein kinases, including ERK, JNK, and p38, that are critical in regulating cellular responses to a variety of external stimuli, including inflammatory mediators like LPS. spandidos-publications.comnih.gov

Studies have shown that EPREGO significantly downregulates the LPS-stimulated phosphorylation of all three major MAPKs—ERK, JNK, and p38—in RAW264.7 macrophage cells. spandidos-publications.com In another study focused on BV-2 microglial cells, the compound specifically inhibited the phosphorylation of c-Jun N-terminal kinase (JNK) without affecting other pathways. nih.gov This suggests that the inhibitory action on inflammatory mediator production is closely linked to its ability to interfere with the MAPK signaling cascade. spandidos-publications.com The differential effects on MAPK pathways between macrophages and microglia may be attributed to the distinct characteristics of these cell types. spandidos-publications.com

| Cell Line | Stimulus | Compound | Observed Effect on MAPK Pathway | Reference |

| RAW264.7 Macrophages | LPS | EPREGO | Downregulated phosphorylation of ERK, JNK, and p38 | spandidos-publications.com |

| BV-2 Microglia | LPS | EPREGO | Inhibited phosphorylation of JNK | nih.gov |

Impact on NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of genes involved in immune and inflammatory responses. spandidos-publications.comnih.gov The activation of the NF-κB pathway is a key step in the production of pro-inflammatory cytokines. spandidos-publications.com Research indicates that the anti-inflammatory effects of EPREGO are mediated, in part, through the inhibition of the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophage cells. spandidos-publications.com

However, the mechanism of this inhibition appears to be selective. In studies with BV-2 microglial cells, EPREGO did not affect the degradation of Inhibitor kappa B (IκB)-α, a key step that typically precedes NF-κB activation. nih.gov This finding suggests that the compound's modulation of NF-κB may occur through a mechanism independent of IκB-α degradation or that its effects are cell-type specific. spandidos-publications.comnih.gov

Neuroprotective Effects

Beyond its general anti-inflammatory properties, this compound exhibits potential neuroprotective effects, primarily through the mitigation of neuroinflammation.

Potential in Neuroinflammation Treatment

Neuroinflammation, driven by the activation of glial cells like microglia, is a key factor in the pathology of various neurodegenerative diseases. nih.gov A primary mediator in neuroinflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in activated microglia. nih.gov

Research has highlighted the potential of 16α,17α-epoxypregnenolone-20-oxime as a therapeutic candidate for neuroinflammation. nih.gov In studies using LPS-stimulated BV-2 microglial cells, the compound was found to significantly inhibit the production of NO and the expression of iNOS. nih.gov The inhibitory effect on NO production was comparable to that of a known iNOS inhibitor. nih.gov These findings strongly suggest that by suppressing key inflammatory mediators in the central nervous system, this compound and its derivatives could offer a neuroprotective benefit. nih.gov

Influence on Steroidogenesis and Related Pathways

This compound is structurally derived from pregnenolone (B344588), the foundational precursor for the biosynthesis of all steroid hormones. Its formation and role are intrinsically linked to the complex enzymatic pathways of steroidogenesis.

Interaction with Steroidogenic Enzymes (e.g., CYP17A1)

The enzyme Cytochrome P450 17A1 (CYP17A1) is a critical player in steroidogenesis, catalyzing two key reactions: 17α-hydroxylase activity and 17,20-lyase activity. uniprot.orgnih.govresearchgate.net It converts pregnenolone into 17α-hydroxypregnenolone and progesterone (B1679170) into 17α-hydroxyprogesterone. nih.govmdpi.com These products can then be further processed to produce glucocorticoids or, via the lyase activity, be converted into androgen precursors like dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov

Significantly, CYP17A1 also possesses 16α-hydroxylase activity. uniprot.org This function allows the enzyme to hydroxylate steroid hormones at the 16α position. The presence of both 16α- and 17α-hydroxylase activities within a key steroidogenic enzyme provides a direct enzymatic basis for the modifications on the pregnenolone backbone that would lead to the formation of a 16alpha,17alpha-epoxy structure. The interaction with CYP17A1 is therefore fundamental to understanding the potential endogenous formation of this compound from its pregnenolone precursor.

| Enzyme | Substrate | Primary Activities | Relevance to 16α,17α-Epoxypregnenolone | Reference |

| CYP17A1 | Pregnenolone, Progesterone | 17α-hydroxylase, 17,20-lyase, 16α-hydroxylase | Possesses the necessary hydroxylase functions at C16 and C17 that are precursors to epoxide formation. | uniprot.orgnih.gov |

Potential as Precursors for Steroidal Drugs

16α,17α-Epoxypregnenolone is a significant intermediate in the synthesis of various steroidal drugs due to the reactive nature of its epoxide ring. ontosight.ai This functional group allows for the introduction of different substituents at the C16 and C17 positions, a common strategy in the development of potent corticosteroids. The opening of the epoxide ring can lead to the formation of a variety of derivatives, making it a versatile precursor in medicinal chemistry. ontosight.ai

The chemical structure of 16α,17α-epoxypregnenolone, featuring a pregnenolone backbone with an epoxide group at the 16 and 17 positions, is key to its role as a synthetic intermediate. ontosight.ai For instance, it is a known precursor in the synthesis of certain glucocorticoids. The synthesis of 16,17-unsaturated corticosteroids, which are themselves important intermediates, can be achieved through the elimination of a 17-acyloxy group. This process often involves the initial acylation of the 17α-hydroxyl group, followed by an elimination reaction to introduce the double bond.

A notable application is in the creation of novel corticosteroid derivatives with improved therapeutic profiles. For example, a series of corticosteroid derivatives with a C-17 furoate ester have been synthesized, leading to the identification of compounds with a longer duration of action and a better side-effect profile compared to existing drugs like budesonide. nih.gov

The synthesis of isoxazoline (B3343090) derivatives of anti-inflammatory steroids also highlights the utility of related pregnane (B1235032) structures. nih.gov For example, 16α,17α-d-isoxazoline derivatives can be synthesized from the corresponding olefins via 1,3-dipolar cycloaddition. nih.gov This demonstrates the broader potential of modifying the C16 and C17 positions to generate novel pharmacologically active molecules.

Interactive Table: Synthesis of Steroidal Drugs from Pregnenolone Derivatives

| Precursor/Intermediate | Synthetic Transformation | Resulting Product Class | Example Product/Derivative |

| 16α,17α-Epoxypregnenolone | Epoxide ring opening and subsequent modifications | Corticosteroids | Glucocorticoid analogues |

| 9-fluoroprednisolone-21-acetate | Esterification and deacylation | 16,17-Unsaturated glucocorticoids | Olefins (32 and 33) |

| 16,17-unsaturated enone (53) | 1,3-dipolar cyclization | Isoxazoline derivatives | 3′-ethoxycarbonyl-[16α,17α-d]isoxazolinoprednisolone (55) nih.gov |

| Pregnenolone | Enzymatic or chemical epoxidation | 16α,17α-Epoxypregnenolone | - |

Role in Corticoid and Androgen Biosynthesis

In biological systems, 16α,17α-epoxypregnenolone may act as an intermediate in the biosynthesis of steroid hormones. ontosight.ai The primary precursor for glucocorticoid synthesis in the adrenal cortex is pregnenolone. reactome.org The established pathway involves the conversion of pregnenolone to 17α-hydroxyprogesterone, which is then hydroxylated to form 11-deoxycortisol and finally cortisol. reactome.org

While not a direct metabolite in the main pathway of cortisol production, the formation of 16α-hydroxylated steroids is a known metabolic route. nih.gov Studies on human fetal adrenal tissue have shown the presence of 16α-hydroxylase activity, which acts on progesterone. nih.gov This indicates that pathways for the modification of the steroid nucleus at the C16 position exist and are active during fetal development. nih.gov

The biosynthesis of androgens also originates from pregnenolone, which is converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (DHEA). nih.gov An alternative "backdoor" pathway for androgen synthesis has been identified, which proceeds through 17α-hydroxyprogesterone. nih.gov This highlights the complexity and multiple routes available for steroid hormone production.

The activation of the Pregnane X Receptor (PXR) has been shown to disrupt glucocorticoid homeostasis by up-regulating steroidogenic enzymes such as CYP11a1, CYP11b1, and 3β-HSD. mdpi.com This suggests an indirect role of PXR-activating compounds in modulating corticoid levels.

Interaction with Nuclear Receptors (e.g., Pregnane X Receptor)

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a crucial role in sensing the presence of foreign substances (xenobiotics) and regulating their metabolism. nih.govnih.gov PXR can be activated by a wide array of endogenous and exogenous compounds, including steroids. nih.gov

Pregnenolone-16α-carbonitrile (PCN), a structurally related pregnane derivative, is a well-known agonist of the rodent PXR. mdpi.com Activation of PXR by PCN in rodent Leydig cells has been shown to affect testosterone (B1683101) biosynthesis by down-regulating the expression of key steroidogenic enzymes like 3β-HSD and CYP17A1. mdpi.com This demonstrates that pregnane derivatives can modulate androgen production through interaction with PXR.

The activation of PXR is a key mechanism underlying many drug-drug interactions, as it leads to the increased metabolism and clearance of various therapeutic agents. nih.gov For example, PXR activation can increase the metabolism of chemotherapeutic drugs like doxorubicin, vinblastine, and paclitaxel (B517696) by inducing the expression of metabolizing enzymes such as CYP3A4. nih.gov This can lead to reduced efficacy and the development of drug resistance. nih.gov

While direct studies on the interaction of 16α,17α-epoxypregnenolone with PXR are not extensively detailed in the provided results, the known activity of similar pregnane structures like PCN suggests a potential for such an interaction. mdpi.comnih.gov

Other Reported Biological Activities

As a Synthetic Insect Odorant

There is no specific information in the provided search results to indicate that 16α,17α-epoxypregnenolone itself is used as a synthetic insect odorant. Research in this area often focuses on a wide range of chemical structures, and while steroids can have pheromonal activity in some species, a direct link for this specific compound is not established in the available data.

Antiproliferative Activities of Derivatives

Derivatives of steroids, including those related to pregnenolone and androstane, have been investigated for their potential as antiproliferative agents. Research into derivatives of 5α-androstane-3α,17β-diol has led to the synthesis of compounds with antiandrogenic properties. nih.gov

In one study, a series of 5α-androstane-3α,17β-diol derivatives with different side-chains at the C-16α position were synthesized and tested for their ability to inhibit the proliferation of androgen-sensitive Shionogi cancer cells. nih.gov It was found that a derivative with a 3-chloropropyl side chain at the C-16α position, namely 16α-(3'-chloropropyl)-5α-androstane-3α,17β-diol, exhibited significant antiproliferative activity, comparable to the non-steroidal antiandrogen hydroxy-flutamide. nih.gov This highlights the potential of modifying the C16 position of the steroid nucleus to develop new anticancer agents. nih.gov

Furthermore, the transformation of the hydroxyl group at C-3 to a ketone group was found to decrease the antiproliferative activity, indicating the importance of the 5α-androstane-3α,17β-diol nucleus for this specific biological effect. nih.gov

Microbiological transformation of steroid compounds is another avenue for creating new derivatives with potential biological activities. researchgate.net For example, the biotransformation of Δ¹-progesterone by entomopathogenic filamentous fungi has yielded several hydroxylated derivatives. researchgate.net In silico analysis of these products suggested they may act as androgen antagonists, indicating their potential for use in treating prostate-related disorders. researchgate.net

Interactive Table: Antiproliferative Activity of Steroid Derivatives

| Compound/Derivative | Target Cell Line | Observed Activity | Key Structural Feature |

| 16α-(3'-chloropropyl)-5α-androstane-3α,17β-diol nih.gov | Shionogi (androgen-sensitive) | Antiproliferative | 3-chloropropyl side chain at C-16α nih.gov |

| 5α-androstane-3-one,17β-diol derivative nih.gov | Shionogi (androgen-sensitive) | Decreased antiproliferative activity | Ketone at C-3 nih.gov |

| Hydroxylated Δ¹-progesterone derivatives researchgate.net | Not specified (in silico) | Potential androgen antagonists | Hydroxyl groups introduced by biotransformation researchgate.net |

Structure Activity Relationship Sar Studies of 16α,17α Epoxypregnenolone and Its Derivatives

Impact of Epoxide Ring Stereochemistry on Biological Activity

The stereochemistry of the epoxide ring at the C-16 and C-17 positions is a crucial determinant of the molecule's three-dimensional shape and, consequently, its biological activity. The α-configuration of the epoxide ring in 16α,17α-epoxypregnenolone positions the oxygen atom on the same side of the steroid nucleus as the C-18 and C-19 methyl groups. This specific orientation influences how the molecule fits into the binding pockets of enzymes and receptors.

While direct comparative studies on the biological activities of different stereoisomers of 16,17-epoxypregnenolone (B13410346) are not extensively documented, research on other classes of steroidal and triterpenoid (B12794562) epoxides provides valuable insights. For instance, studies on novel epoxides of soloxolone methyl, a semisynthetic triterpenoid, have demonstrated that stereoisomerism of the oxirane ring significantly affects their cytotoxic, anti-metastatic, and anti-inflammatory activities. In this context, the β-epoxide displayed a more pronounced antitumor and anti-inflammatory potency compared to its α-counterpart. This suggests that the spatial orientation of the epoxide oxygen can dramatically alter the compound's interaction with biological targets.

The high reactivity of the strained oxirane ring means it can undergo regio- and stereoselective reactions with various biological nucleophiles. The stereochemistry of the ring will dictate the direction of nucleophilic attack, leading to different metabolic products with potentially different biological profiles. Therefore, the 16α,17α-configuration is not just a passive structural feature but an active determinant of the compound's pharmacological and metabolic fate.

Influence of Substituents at C-16 on Metabolic Fate and Biological Activity

Modifications at the C-16 position of the pregnenolone (B344588) scaffold can significantly impact both the metabolic stability and the biological activity of the resulting derivatives. The introduction of substituents at this position can alter the molecule's susceptibility to metabolic enzymes and can also introduce new interactions with target receptors.

The metabolic fate of 16α,17α-epoxypregnenolone has been investigated through biotransformation studies. One such study using the fungus Cladosporium sp. demonstrated that this microorganism is capable of converting 16α,17α-epoxypregnenolone into various metabolites, including 7-droxyl-16α,17α-epoxypregna-4-dien-3,20-dione. This suggests that the steroid nucleus is susceptible to hydroxylation and oxidation at various positions, even with the presence of the 16α,17α-epoxide ring.

Furthermore, the introduction of different substituents at the C-16 position of pregnenolone and progesterone (B1679170) derivatives has been explored in the context of enzyme inhibition. A study focused on developing inhibitors for 17α-hydroxylase-C17,20-lyase (CYP17), a key enzyme in androgen biosynthesis, synthesized several 16-substituted pregnenolone derivatives. The findings indicated that these 16-substituted compounds were generally less active as CYP17 inhibitors compared to their 17-substituted counterparts, being classified as moderate to poor inhibitors. However, these compounds did exhibit some inhibitory activity against human 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. nih.gov This highlights that substituents at C-16 can direct the biological activity of the steroid towards different enzymatic targets.

The nature of the substituent at C-16 can influence metabolic pathways by sterically hindering access of metabolizing enzymes or by altering the electronic properties of the molecule. For example, the introduction of a methyl group at C-16 in some steroids is known to reduce their rate of metabolism and prolong their biological half-life. The following table summarizes the observed effects of C-16 substitution on biological activity from the aforementioned study.

| Compound Type | Target Enzyme | Observed Activity |

| 16-substituted pregnenolone derivatives | 17α-hydroxylase-C17,20-lyase (CYP17) | Moderate to poor inhibition |

| 16-substituted pregnenolone derivatives | 5α-reductase | Some inhibitory activity |

Role of Oxime Group Introduction on Kinase Inhibitory Activity and Anti-inflammatory Properties

A significant modification of 16α,17α-epoxypregnenolone that has been explored is the introduction of an oxime group at the C-20 position, yielding 16α,17α-epoxypregnenolone-20-oxime. This structural change has been shown to impart potent anti-inflammatory properties to the molecule. spandidos-publications.comnih.gov

Research has demonstrated that 16α,17α-epoxypregnenolone-20-oxime (referred to as EPREGO in some studies) exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators. spandidos-publications.comnih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to reduce the production of nitric oxide (NO) and interleukin-6 (IL-6) in a dose- and time-dependent manner. spandidos-publications.comnih.gov This inhibition is attributed to the suppression of the protein expression of inducible nitric oxide synthase (iNOS). spandidos-publications.comnih.gov

The molecular mechanism underlying these anti-inflammatory effects involves the modulation of key signaling pathways. EPREGO has been shown to significantly inhibit the LPS-induced activation of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of κBα (IκBα) in RAW264.7 cells. spandidos-publications.comnih.gov The MAPK and nuclear factor-κB (NF-κB) signaling pathways are crucial in regulating the transcription of pro-inflammatory genes. spandidos-publications.com By inhibiting these pathways, 16α,17α-epoxypregnenolone-20-oxime effectively dampens the inflammatory response.

The introduction of an oxime functional group is a known strategy for developing kinase inhibitors. While the specific kinase targets of 16α,17α-epoxypregnenolone-20-oxime have not been fully elucidated, its inhibitory action on the MAPK signaling cascade suggests a potential interaction with upstream kinases in this pathway. The table below summarizes the key anti-inflammatory effects of 16α,17α-epoxypregnenolone-20-oxime.

| Inflammatory Mediator/Pathway | Effect of 16α,17α-epoxypregnenolone-20-oxime |

| Nitric Oxide (NO) Production | Inhibition |

| Interleukin-6 (IL-6) Production | Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Inhibition |

| Mitogen-Activated Protein Kinase (MAPK) Activation | Inhibition |

| Inhibitor of κBα (IκBα) Degradation | Inhibition |

Correlations between Structural Modifications and Receptor Binding Affinities

The biological activity of steroidal compounds is often directly related to their ability to bind to specific intracellular receptors. Therefore, understanding the correlation between structural modifications of 16α,17α-epoxypregnenolone derivatives and their receptor binding affinities is crucial for designing compounds with desired pharmacological profiles.

In silico studies of novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have predicted a strong binding affinity for enzymes such as 5α-reductase and 17α-hydroxylase-17,20-lyase. nih.gov This indicates that the presence of an epoxy ring, in combination with other structural features, can confer significant affinity for specific enzymatic targets. The arylidene group at C-16 in these compounds was also noted to contribute to their antiproliferative activity. nih.gov

The 16α,17α-epoxide ring: Its size, rigidity, and the electronegativity of the oxygen atom can lead to specific hydrogen bonding or steric interactions within the binding site.

Substituents at C-16: These can modulate the shape of the D-ring and introduce new points of interaction with the receptor.

The side chain at C-17: Modifications here, such as the introduction of an oxime group, can dramatically alter the binding profile and biological activity.

Future research focusing on systematic structural modifications of the 16α,17α-epoxypregnenolone scaffold, coupled with comprehensive receptor binding assays, will be instrumental in elucidating detailed SAR and in the rational design of new therapeutic agents.

Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise three-dimensional structure of 16alpha,17alpha-epoxypregnenolone and its derivatives. researchgate.netrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Key Applications in this compound Research:

¹H and ¹³C NMR: These one-dimensional NMR techniques are fundamental for assigning proton and carbon signals, respectively. researchgate.net The chemical shifts, signal multiplicities, and integration values offer crucial insights into the molecular framework.

2D NMR Techniques: More complex structures and the precise assignment of all signals often require two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. This comprehensive analysis is essential for unambiguously confirming the epoxy ring's position and stereochemistry at the 16α and 17α positions.

Table 1: Representative NMR Data for Steroid Structures

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, coupling constants, and integration of proton signals. | Confirms the presence of specific protons and their neighboring atoms. |

| ¹³C NMR | Chemical shift of carbon signals. | Identifies the carbon skeleton of the molecule. |

| COSY | Shows correlations between coupled protons. | Helps to trace the proton-proton connectivity throughout the molecule. |

| HSQC | Shows correlations between protons and their directly attached carbons. | Links the proton and carbon skeletons. |

| HMBC | Shows correlations between protons and carbons over two to three bonds. | Crucial for identifying quaternary carbons and piecing together the final structure, including the epoxy ring. |

This table is for illustrative purposes and specific chemical shifts for this compound would be determined from experimental data.

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is an indispensable technique for identifying the products formed in reactions involving this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio.

Key Applications in this compound Research:

Molecular Weight Determination: MS provides the exact molecular weight of the parent compound and any resulting products, which is a critical first step in identification.

Fragmentation Analysis: By analyzing the fragmentation patterns of the ionized molecules, researchers can deduce the structure of the original compound and its metabolites or reaction products. This is particularly useful for confirming the presence of the epoxy group and other functional groups.

Coupling with Chromatography: When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry can separate complex mixtures and identify individual components, making it a powerful tool for analyzing reaction outcomes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to aid in the purification of products.

Key Applications in this compound Research:

Reaction Monitoring: By spotting small aliquots of a reaction mixture on a TLC plate over time, researchers can visually track the consumption of the starting material (this compound) and the formation of products. The different components of the mixture will travel up the plate at different rates, appearing as distinct spots.

Purification Guidance: TLC helps in determining the appropriate solvent system for purification techniques like column chromatography. By identifying the solvent system that provides the best separation of the desired product from impurities on a TLC plate, the large-scale purification process can be optimized.

Western Blot Analysis for Protein Expression Studies

Western blot analysis is a widely used technique in molecular biology to detect specific proteins in a sample. In the context of this compound research, it is employed to investigate the compound's effects on the expression levels of various proteins within cells.

Key Applications in this compound Research:

Studying Inflammatory Pathways: Research on a derivative, 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has utilized Western blotting to examine its impact on proteins involved in inflammation. For example, it has been shown to reduce the lipopolysaccharide (LPS)-induced protein expression of inducible nitric oxide synthase (iNOS). nih.gov

Investigating Signaling Cascades: Western blot analysis can also be used to assess the activation state of signaling proteins. For instance, EPREGO was found to inhibit the LPS-induced activation of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of κB α in macrophage cells. nih.gov

Table 2: Protein Expression Changes Induced by an Epoxypregnenolone Derivative (EPREGO) in LPS-Stimulated Macrophages

| Protein | Effect of EPREGO | Analytical Technique | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression | Western Blot | nih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | Inhibited activation | Western Blot | nih.gov |

| Inhibitor of κB α (IκBα) | Inhibited degradation | Western Blot | nih.gov |

This table summarizes findings related to a derivative of this compound.

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological fluids.

Key Applications in this compound Research:

Measuring Anti-inflammatory Effects: In studies involving the derivative EPREGO, ELISA was used to measure the production of pro-inflammatory cytokines. nih.gov The results demonstrated that EPREGO reduced the LPS-induced production of interleukin-6 (IL-6) in a dose- and time-dependent manner in RAW264.7 macrophage cells. nih.gov However, it did not affect the production of tumor necrosis factor-α (TNF-α). nih.gov This specificity highlights the detailed insights that can be gained from ELISA.

Table 3: Cytokine Production in LPS-Stimulated Macrophages Treated with an Epoxypregnenolone Derivative (EPREGO)

| Cytokine | Effect of EPREGO | Analytical Technique | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Reduced production | ELISA | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | No effect | ELISA | nih.gov |

This table summarizes findings related to a derivative of this compound.

Flow Cytometry for Cellular Reactive Oxygen Species and Phagocytosis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population.

Key Applications in this compound Research:

Assessing Oxidative Stress: In research on the derivative EPREGO, flow cytometry was used to measure the production of cellular reactive oxygen species (ROS). The study found that EPREGO suppressed LPS-induced cellular ROS production in RAW264.7 macrophages. nih.gov

Evaluating Phagocytic Activity: Flow cytometry can also be used to quantify the phagocytic capacity of immune cells. nih.gov The same study demonstrated that EPREGO suppressed LPS-induced phagocytosis by these macrophages. nih.gov

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study protein-DNA or protein-RNA interactions. wikipedia.orgnih.gov It is based on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel than the free nucleic acid. nih.govnih.gov

While direct EMSA studies on this compound are not prominently available in the searched literature, this technique is highly relevant for investigating the mechanisms of action of steroids that may influence gene transcription. Steroid hormone receptors, upon binding their ligand, often act as transcription factors that bind to specific DNA sequences. EMSA could be employed to determine if this compound or its derivatives modulate the binding of transcription factors to DNA, thereby influencing gene expression. For example, it could be used to investigate if the compound affects the DNA binding activity of transcription factors involved in inflammatory responses.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound-20-oxime (EPREGO) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-α (TNF-α) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Mitogen-Activated Protein Kinases (MAPKs) |

| Inhibitor of κB α (IκBα) |

In Vitro and in Vivo Research Models

Cellular Models

Cellular models are instrumental in elucidating the molecular mechanisms of action. Studies have utilized macrophage, microglial, adrenal, and cancer cell lines to probe the anti-inflammatory, steroidogenic, and antiproliferative potential of this class of compounds.

RAW264.7 Macrophage Cells

The murine macrophage cell line RAW264.7 serves as a standard model for studying inflammatory processes. Research has focused on the effects of EPREGO on lipopolysaccharide (LPS)-induced inflammation in these cells. nih.gov

Detailed Research Findings:

EPREGO was shown to reduce the production of key inflammatory mediators, including nitric oxide (NO) and interleukin-6 (IL-6), in LPS-stimulated RAW264.7 cells. nih.govnih.gov

The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, was also diminished by EPREGO treatment in a manner dependent on both dose and time. nih.gov

The compound was found to suppress LPS-induced cellular reactive oxygen species (ROS) production and inhibit phagocytic activity in the macrophages. nih.gov

Mechanistically, EPREGO significantly inhibited the LPS-induced activation of mitogen-activated protein kinases (MAPKs) and the degradation of inhibitor of κB α (IκBα). nih.gov This suggests that EPREGO exerts its anti-inflammatory effects by blocking key signaling pathways (MAPK and NF-κB) that regulate the transcription of proinflammatory genes. spandidos-publications.com

| Parameter Affected by EPREGO | Observation in LPS-Stimulated RAW264.7 Cells | Signaling Pathway Implicated |

| Nitric Oxide (NO) Production | Reduced | MAPK, NF-κB |

| Interleukin-6 (IL-6) Production | Reduced | MAPK, NF-κB |

| iNOS Protein Expression | Reduced | MAPK, NF-κB |

| Reactive Oxygen Species (ROS) | Suppressed | - |

| Phagocytosis | Suppressed | - |

BV-2 Microglial Cells

BV-2 cells, an immortalized murine microglial cell line, are extensively used in neuroinflammation research. Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammatory conditions.

Detailed Research Findings:

Similar to the findings in macrophages, EPREGO significantly inhibited the increases in NO production and iNOS expression in BV-2 microglial cells following stimulation with LPS. spandidos-publications.com

The inhibitory effect of EPREGO on NO production was comparable to that of S-methylisothiourea sulfate (B86663) (SMT), a known iNOS inhibitor. spandidos-publications.com

Further investigation into the molecular mechanism revealed that EPREGO inhibited the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling pathway. spandidos-publications.com

However, the compound did not affect the degradation of IκB-α, indicating that its action in these cells is selective for the JNK pathway over the canonical NF-κB pathway. spandidos-publications.com These findings position EPREGO as a potential candidate for therapies targeting NO-induced neuroinflammation. spandidos-publications.com

Human Adrenal NCI-H295R Cell Line for Steroidogenesis Studies

The human NCI-H295R adrenocortical carcinoma cell line is a unique and widely accepted in vitro model for studying steroidogenesis. epa.gov These cells express all the key enzymes necessary for the synthesis of corticosteroids and sex steroids from cholesterol. epa.govnih.gov The assay is used by regulatory bodies like the OECD to screen for chemicals that may disrupt endocrine function by altering hormone production. northeastern.edu

Detailed Research Findings:

A review of the published scientific literature reveals no specific studies that have used the NCI-H295R cell line to investigate the direct effects of 16alpha,17alpha-Epoxypregnenolone on steroidogenesis.

Human Cancer Cell Lines for Antiproliferative Activity (e.g., MCF7, T47D, MDA-MB-231, MDA-MB-361, HeLa, C33A, SiHA)

Various human cancer cell lines are employed to screen for and characterize the antiproliferative or cytotoxic activity of novel compounds. These include breast cancer lines (MCF-7, T47D, MDA-MB-231, MDA-MB-361) and cervical cancer lines (HeLa, C33A, SiHA).

Detailed Research Findings:

There are no direct studies in the available scientific literature reporting on the antiproliferative activity of this compound on the specified cancer cell lines.

Research on related steroidal structures has shown activity. For instance, novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have been synthesized and evaluated, with some showing selective cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Another study noted that 16alpha-hydroxyestrone (B23248) exhibited estrogenic and mitogenic activities in MCF-7 and T47D cells. nih.gov However, these compounds are structurally distinct from this compound.

Rat-1 Cells for JAK-STAT Pathway Studies

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, regulating processes like immunity, proliferation, and inflammation. plos.orgnih.gov

Detailed Research Findings:

No published studies were found that specifically utilized Rat-1 cells to investigate the effects of this compound on the JAK-STAT pathway.

In the context of studies on RAW264.7 macrophages, it was hypothesized that the JAK/STAT signaling pathway might be involved in the regulation of TNF-α, and researchers noted that an analysis of the inhibitory effect of EPREGO on this pathway was being investigated. spandidos-publications.com However, the results of this investigation are not yet available in the literature.

Animal Models

Following in vitro characterization, animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of a compound.

Detailed Research Findings:

Despite the promising anti-inflammatory and neuroprotective effects observed in cellular models with the derivative EPREGO, a comprehensive search of the scientific literature did not yield any studies detailing the use of this compound or its derivatives in in vivo animal models.

Mouse Models for Inflammation

While direct in vivo studies on this compound in mouse models of inflammation are not extensively detailed in the available literature, research on its derivative, EPREGO, provides significant insights into its potential anti-inflammatory properties. These studies often utilize macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

In these in vitro models, EPREGO has demonstrated a dose- and time-dependent reduction in the production of key inflammatory mediators. Specifically, treatment with EPREGO has been shown to decrease the secretion of nitric oxide (NO) and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 cells. nih.gov This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) protein expression. nih.gov

Furthermore, the anti-inflammatory activity of EPREGO is linked to its ability to suppress the activation of mitogen-activated protein kinases (MAPKs) and the degradation of the inhibitor of κB α. nih.gov By modulating these signaling pathways, EPREGO effectively curtails the inflammatory cascade in macrophages. nih.gov The compound has also been observed to reduce the production of cellular reactive oxygen species and inhibit phagocytosis in these cells. nih.gov

Table 1: Effects of this compound-20-oxime (EPREGO) on Inflammatory Markers in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect of EPREGO Treatment | Reference |

| Nitric Oxide (NO) Production | Decreased | nih.gov |

| Interleukin-6 (IL-6) Production | Decreased | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Reduced | nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) Activation | Inhibited | nih.gov |

| Inhibitor of κB α Degradation | Inhibited | nih.gov |

| Reactive Oxygen Species (ROS) Production | Suppressed | nih.gov |

| Phagocytosis | Suppressed | nih.gov |

Animal Models for Neuroinflammation

Similar to the research on inflammation, the investigation into the effects of this compound on neuroinflammation primarily involves its derivative, EPREGO. The primary in vitro model used in these studies is the BV-2 microglial cell line, which, when stimulated with LPS, mimics the neuroinflammatory conditions seen in various neurological disorders.

In LPS-stimulated BV-2 microglial cells, EPREGO has been shown to significantly inhibit the production of nitric oxide and the expression of iNOS. This effect suggests a potential role for this class of compounds in mitigating the neuronal damage caused by excessive NO in the brain. The inhibitory effect of EPREGO on NO production was found to be comparable to that of S-methylisothiourea sulfate (SMT), a known iNOS inhibitor.

The mechanism underlying these effects in microglial cells involves the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation. However, it was noted that EPREGO did not affect the degradation of inhibitor kappa B (IκB)-α in this cell line. This indicates a specific targeting of the JNK signaling pathway in its anti-neuroinflammatory action.

Table 2: Effects of this compound-20-oxime (EPREGO) on Neuroinflammatory Markers in LPS-Stimulated BV-2 Microglial Cells

| Parameter | Effect of EPREGO Treatment | Reference |

| Nitric Oxide (NO) Production | Significantly Inhibited | |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly Inhibited | |

| c-Jun N-terminal kinase (JNK) Phosphorylation | Inhibited | |

| Inhibitor kappa B (IκB)-α Degradation | No Effect |

While these in vitro findings on a key derivative are promising, further in vivo studies using animal models of neuroinflammation are necessary to fully elucidate the therapeutic potential of this compound itself.

Future Directions and Therapeutic Implications

Exploration of Novel Bioactive Steroids Derived from 16α,17α-Epoxypregnenolone

16α,17α-Epoxypregnenolone serves as a valuable scaffold for the synthesis of novel bioactive steroids. ontosight.ai Its structure, featuring a pregnenolone (B344588) backbone with an epoxide group at the 16,17 position, allows for various chemical modifications to generate derivatives with potentially enhanced or new therapeutic properties. ontosight.ai Research is ongoing to explore these derivatives for a range of applications, including neuroprotection and roles in reproductive health. ontosight.ai

An example of a derivative with demonstrated bioactivity is 16α,17α-epoxypregnenolone-20-oxime. Studies have shown that this particular derivative can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in microglial cells. nih.gov This suggests its potential as a therapeutic candidate for neuroinflammatory conditions where NO plays a significant role. nih.gov Another related compound, 16α-methylpregna-17α-hydroxy-(9,11)-epoxy-4-ene-3,18-dione-20-acetate, isolated from Penicillium citrinum, has demonstrated moderate cytotoxic activity against several cancer cell lines. nih.gov

The exploration of such derivatives is part of a broader interest in bioactive steroids from fungal sources, which have shown potential for inhibiting neurotoxicity and preventing chronic inflammatory and autoimmune diseases. nih.gov

Development as a Therapeutic Agent for Macrophage-Mediated Inflammation

A derivative of 16α,17α-epoxypregnenolone, specifically 16α,17α-epoxypregnenolone-20-oxime (EPREGO), has shown significant promise as a therapeutic agent for macrophage-mediated inflammation. nih.govspandidos-publications.com Research has demonstrated that EPREGO can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.govspandidos-publications.com This anti-inflammatory activity is dose- and time-dependent. spandidos-publications.com

The mechanism behind this effect involves the suppression of cellular reactive oxygen species (ROS) production and phagocytosis. spandidos-publications.com Furthermore, EPREGO has been found to inhibit the LPS-induced activation of mitogen-activated protein kinases (MAPKs) and the degradation of inhibitor of κB α (IκBα). nih.govspandidos-publications.com By targeting these key signaling pathways, EPREGO effectively modulates the inflammatory response in macrophages. spandidos-publications.com These findings suggest that EPREGO could be a valuable therapeutic agent for the treatment of inflammatory conditions where macrophages play a central role. nih.govspandidos-publications.com

Potential as a Novel iNOS Inhibitor

Derivatives of 16α,17α-epoxypregnenolone have emerged as potential novel inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Specifically, 16α,17α-epoxypregnenolone-20-oxime has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of iNOS in BV-2 microglial cells. nih.gov The inhibitory effect of this compound on NO production was found to be comparable to that of S-methylisothiourea sulfate (B86663) (SMT), a known iNOS inhibitor. nih.gov

Further investigation into its mechanism revealed that 16α,17α-epoxypregnenolone-20-oxime inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) but does not affect the degradation of inhibitor kappa B (IκB)-α. nih.gov This suggests a specific pathway through which it exerts its inhibitory effects on iNOS. Given that excessive NO production by activated microglia contributes to neuroinflammation, the ability of this derivative to inhibit iNOS expression and activity makes it a promising candidate for the treatment of NO-induced neuroinflammatory conditions. nih.gov The over-expression of iNOS is also associated with increased tumor aggressiveness in some cancers, making iNOS inhibitors a subject of interest in oncology research. nih.gov

Applications in Modulating Steroid Hormone Production and Related Conditions

16α,17α-Epoxypregnenolone and its related compounds have potential applications in modulating steroid hormone production, which could be relevant for conditions characterized by hormonal imbalances. This steroid can serve as an intermediate in the biosynthesis of other crucial steroid hormones. ontosight.ai For instance, the related compound 16α,17α-epoxyprogesterone is a key intermediate in the synthesis of hormonal drugs like hydrocortisone (B1673445) and megestrol. medchemexpress.com

Research into conditions like Polycystic Ovary Syndrome (PCOS), which is associated with hyperandrogenemia, has highlighted the importance of understanding the regulation of steroidogenic enzymes. Studies on theca cells from polycystic ovaries have shown increased production of progesterone (B1679170), 17α-hydroxyprogesterone, and testosterone (B1683101). nih.gov This is linked to augmented expression and activity of key enzymes in the steroidogenic pathway, including CYP11A (cholesterol side-chain cleavage enzyme) and CYP17 (17α-hydroxylase/17,20-desmolase). nih.gov While not directly studying 16α,17α-epoxypregnenolone, this research underscores the potential for compounds that modulate these pathways to have therapeutic applications in such conditions. The ability of 16α,17α-epoxypregnenolone and its derivatives to influence steroidogenic pathways could therefore be a fruitful area for future investigation.

Further Investigation into Mechanisms of Action at the Cellular and Molecular Levels

The anti-inflammatory effects of 16α,17α-epoxypregnenolone derivatives, particularly 16α,17α-epoxypregnenolone-20-oxime (EPREGO), have been linked to specific cellular and molecular mechanisms that warrant further investigation. nih.govspandidos-publications.com Studies have shown that EPREGO inhibits the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govspandidos-publications.com This is achieved, in part, by suppressing the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. spandidos-publications.com

Specifically, EPREGO has been observed to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. spandidos-publications.com It also prevents the degradation of inhibitor of κB α (IκBα), which is a key step in the activation of the NF-κB pathway. nih.govspandidos-publications.com By interfering with these signaling cascades, EPREGO effectively reduces the expression of pro-inflammatory genes. spandidos-publications.com Further research is needed to fully elucidate the precise molecular targets of EPREGO within these pathways and to explore other potential mechanisms contributing to its anti-inflammatory properties.

Enantioselective Synthesis Routes for Chiral Analogs

The development of enantioselective synthesis routes for creating chiral analogs of 16α,17α-epoxypregnenolone is a significant area for future research. The specific stereochemistry of 16α,17α-epoxypregnenolone, with the epoxide group having the alpha configuration, is crucial to its biological activity. ontosight.ai Creating analogs with different stereochemical arrangements (enantiomers and diastereomers) can lead to compounds with novel or enhanced pharmacological profiles.

While specific research on the enantioselective synthesis of 16α,17α-epoxypregnenolone analogs is not detailed in the provided results, the general importance of stereochemistry in drug design is well-established. Different stereoisomers of a chiral drug can have different potencies, efficacies, and even different biological activities altogether. Therefore, developing synthetic methods that allow for precise control over the three-dimensional structure of these steroid analogs is essential for systematically exploring their structure-activity relationships and identifying candidates with optimal therapeutic properties.

Research on Clinical Applications and Drug Development

The preclinical findings for 16α,17α-epoxypregnenolone and its derivatives, particularly in the context of inflammation and neuroinflammation, lay the groundwork for future research into their clinical applications and drug development. nih.govnih.govspandidos-publications.com The demonstrated anti-inflammatory and iNOS inhibitory effects of 16α,17α-epoxypregnenolone-20-oxime suggest its potential as a therapeutic agent for a range of diseases. nih.govnih.govspandidos-publications.com

The path from a promising preclinical compound to a clinically approved drug is long and requires extensive research. This includes detailed pharmacokinetic and pharmacodynamic studies, toxicology assessments, and formulation development. Subsequently, well-designed clinical trials are necessary to evaluate the safety and efficacy of these compounds in humans. The potential for these steroids to be developed into drugs for inflammatory diseases, autoimmune disorders, and neurodegenerative conditions makes this a critical area for future investigation. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 16alpha,17alpha-Epoxypregnenolone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves epoxidation of pregnenolone derivatives. Key steps include regioselective epoxidation at the 16α,17α position, often using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Yield optimization requires monitoring steric hindrance from substituents (e.g., acetate groups in derivatives like this compound acetate) . Purity is assessed via HPLC or NMR, with impurities arising from incomplete epoxidation or side reactions at the 20-ketone group .

| Parameter | Typical Value/Approach | Reference |

|---|---|---|

| Epoxidation Agent | mCPBA, H₂O₂/NaHCO₃ | |

| Reaction Temp | 0–25°C (to prevent over-oxidation) | |

| Purification | Column chromatography (silica gel) |

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct signals for the 16α,17α-epoxide protons (δ 3.5–4.0 ppm) and the 3β-hydroxyl group (δ 3.2–3.5 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 344.4950 (C₂₂H₃₂O₃) for derivatives like 16beta-methyl variants .

- X-ray Crystallography : Resolves stereochemistry at the epoxide ring and confirms the chair conformation of the steroid backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (H302, H312, H332). Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Tightly sealed containers in cool (<20°C), dry, and ventilated areas. Long-term storage at −20°C is advised for stability .

Advanced Research Questions

Q. How do the bioactivity profiles of this compound and its acetylated derivatives differ, and what mechanisms underlie these differences?

- Methodological Answer : The acetate group at C3 (e.g., in this compound acetate) enhances lipophilicity, improving cell membrane permeability. In vitro assays show acetylated derivatives exhibit higher anti-inflammatory activity (IC₅₀ ≈ 10 µM vs. 25 µM for non-acetylated forms) due to enhanced binding to glucocorticoid receptors. Mechanistic studies use luciferase reporter assays to track receptor activation .

| Derivative | Bioactivity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Non-acetylated | 25 µM | Moderate GR binding | |

| Acetylated | 10 µM | Enhanced GR nuclear translocation |

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for 16alpha,17alpha-Epoxyprenolone derivatives?

- Methodological Answer : Discrepancies arise from variations in cell lines, assay conditions, or impurity profiles. Robust approaches include:

- Standardized Assays : Use MTT or ATP-based viability assays with matched cell lines (e.g., HepG2 vs. MCF-7) .

- Batch Consistency : HPLC-ESI-MS to verify compound purity (>98%) and rule out degradation products .

- Dose-Response Curves : EC₅₀ calculations with Hill slope analysis to assess cooperative effects .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes (CYP3A4, CYP17A1) responsible for metabolism. Key parameters:

-

Binding Affinity : Modifications at C20 (e.g., fluorination) reduce CYP3A4 binding (ΔG < −8 kcal/mol) .

-

Metabolite Prediction : QSAR models identify substituents resistant to hydroxylation (e.g., 16beta-methyl groups) .

Modification Metabolic Stability (t₁/₂) Computational Tool Reference 16beta-Methyl 12 h (vs. 4 h for parent) AutoDock Vina C20 Fluorination 18 h Schrödinger Suite

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer : Scalability issues include epoxidation regioselectivity and purification efficiency. Solutions involve:

- Flow Chemistry : Continuous reactors improve temperature control and reduce side products .

- Crystallization Optimization : Use of anti-solvents (e.g., hexane) to enhance yield (>85%) .

- Green Chemistry : Replace mCPBA with enzymatic epoxidation (e.g., cytochrome P450 BM3 mutants) to reduce waste .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity for this compound derivatives while others show negligible effects?

- Methodological Answer : Variability stems from:

- Cell Line Sensitivity : Derivatives show potent activity in androgen receptor-positive (AR+) prostate cancer cells (IC₅₀ = 5 µM) but not in AR- lines .

- Epimerization : Storage conditions (e.g., light exposure) may convert 16α,17α-epoxide to 16β,17β-epoxide, altering bioactivity .

- Assay Endpoints : Apoptosis assays (Annexin V) vs. proliferation assays (BrdU) measure distinct pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.